1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Beschreibung
1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. This core is substituted at position 1 with a 4-fluorophenyl group and at position 5 with a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl chain. The structural complexity arises from the piperazine ring linked to the pyrimidine moiety via a ketone-bearing propyl spacer.
The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the piperazine-pyrimidine substituent may contribute to solubility and target engagement. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous pyrazolo-pyrimidinone derivatives .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN8O2/c23-16-2-4-17(5-3-16)31-20-18(14-27-31)21(33)30(15-26-20)9-6-19(32)28-10-12-29(13-11-28)22-24-7-1-8-25-22/h1-5,7-8,14-15H,6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGBTFXQICABPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 442.51 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. For instance, compounds with similar structures have demonstrated inhibition against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
- Antiproliferative Effects : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects on various cancer cell lines. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Some studies suggest that compounds with similar scaffolds possess antimicrobial properties against pathogens like Mycobacterium tuberculosis. This highlights the potential for developing anti-tubercular agents based on this molecular framework .
Biological Activity Data
The following table summarizes key biological activities associated with compounds structurally related to 1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against HeLa and HCT116 cell lines. Compounds exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, indicating strong potential as anticancer agents .
- Antimicrobial Studies : Another research focused on the synthesis and evaluation of novel pyrazolo derivatives against Mycobacterium tuberculosis. The most active compounds showed IC50 values between 1.35 to 2.18 µM, suggesting efficacy in treating tuberculosis infections .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Comparable Pyrazolo-Pyrimidinone Derivatives
Key Observations
Substituent Impact: The 4-fluoro-2-hydroxyphenyl group in the tert-butyl analog () introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the parent 4-fluorophenyl group. The chromenone moiety in the ethyl-linked derivative () suggests a shift toward kinase targets (e.g., cyclin-dependent kinases) due to its extended aromatic system. The piperazine-pyrimidine chain in the target compound likely enhances solubility and provides hydrogen-bonding sites for receptor interactions .
Physicochemical and Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Solubility: Piperazine-containing derivatives (e.g., the target compound) often exhibit improved aqueous solubility compared to tert-butyl or chromenone analogs due to the basic nitrogen atoms .
- Target Selectivity: The pyrimidine-piperazine chain may confer selectivity for serotonin or dopamine receptors, whereas chromenone derivatives are more likely to target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
